Hsd17B13-IN-81 is a small molecule inhibitor specifically targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme plays a significant role in lipid metabolism, particularly within hepatocytes, and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By inhibiting HSD17B13, Hsd17B13-IN-81 is being explored for its potential therapeutic applications in treating these liver diseases .
Hsd17B13-IN-81 is classified as an enzyme inhibitor and is derived from a series of synthetic compounds designed to modulate the activity of HSD17B13. Its development stems from research aimed at understanding the biological functions of HSD17B13 and its role in liver physiology . The compound is part of a broader category of inhibitors that target enzymes involved in lipid metabolism.
The synthesis of Hsd17B13-IN-81 involves several key steps, including the formation of intermediates and their subsequent functionalization. The process typically includes:
The synthesis is optimized for conditions such as temperature, solvent choice, and catalyst selection to maximize yield and purity. Industrial production methods involve scaling up laboratory processes while maintaining quality control through purification techniques like crystallization and chromatography .
The molecular structure of Hsd17B13-IN-81 includes a complex arrangement of carbon, nitrogen, oxygen, and fluorine atoms. The compound's structural formula can be represented as follows:
This structure highlights the presence of multiple functional groups that contribute to its biological activity. The compound exhibits characteristics typical of small molecule inhibitors, including specific binding sites for enzymatic interaction .
Hsd17B13-IN-81 undergoes various chemical reactions, which include:
Common reagents utilized in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions can lead to the formation of various functionalized derivatives that may enhance the compound's inhibitory activity against HSD17B13 .
Hsd17B13-IN-81 exerts its inhibitory effects by binding to the active site of HSD17B13. This binding prevents the enzyme from catalyzing its normal biochemical reactions, thereby modulating lipid metabolism within hepatocytes. The inhibition alters lipid droplet dynamics and has been shown to impact pathways associated with NAFLD and NASH .
Hsd17B13-IN-81 exhibits properties typical of small organic molecules, including:
The chemical properties include:
These properties are critical for determining the compound's suitability for pharmaceutical applications .
Hsd17B13-IN-81 has significant applications in various scientific fields:
The ongoing research into Hsd17B13-IN-81 underscores its potential as a pivotal compound in understanding liver pathophysiology and developing new treatment strategies .
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7